molecular formula C13H18BNO4 B1393451 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane CAS No. 1072945-06-2

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B1393451
CAS No.: 1072945-06-2
M. Wt: 263.1 g/mol
InChI Key: XYZOZOWGODLRCW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane belongs to the class of boronic esters , characterized by a five-membered 1,3,2-dioxaborolane ring system. Its IUPAC name derives from the substituents on the boron-containing heterocycle: the dioxaborolane ring is substituted with four methyl groups (at positions 4,4,5,5) and a 4-methyl-3-nitrophenyl group at position 2. The molecular formula is $$ \text{C}{13}\text{H}{18}\text{BNO}_4 $$, with a molecular weight of 263.10 g/mol.

The compound’s structure combines two key motifs:

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which stabilizes the boron center through chelation.
  • A nitroaryl group (4-methyl-3-nitrophenyl), providing electronic and steric modulation.
Property Value
CAS Registry Number 1072945-06-2
Molecular Formula $$ \text{C}{13}\text{H}{18}\text{BNO}_4 $$
Molecular Weight 263.10 g/mol
IUPAC Name This compound

Historical Context and Significance in Boron Chemistry

Boronic esters emerged as critical reagents in organic synthesis following the development of the Suzuki-Miyaura cross-coupling reaction in 1981. Early boronic acids, such as phenylboronic acid, were limited by hydrolytic instability, but the introduction of pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in the late 20th century addressed this issue by enhancing air and moisture stability.

The nitroaryl-substituted variant, this compound, represents an advancement in directed functionalization strategies . The nitro group’s electron-withdrawing properties facilitate regioselective cross-coupling reactions, enabling precise construction of complex aromatic systems.

Key Functional Groups: Nitroaryl and Pinacol Boronate Moieties

Nitroaryl Group

The 4-methyl-3-nitrophenyl group introduces both steric bulk and electronic effects:

  • The nitro group (-NO$$_2$$) is a strong electron-withdrawing group, polarizing the aromatic ring and activating specific positions for electrophilic substitution.
  • The methyl substituent at the 4-position enhances solubility in organic solvents while minimally affecting reactivity.

Pinacol Boronate Moiety

The 1,3,2-dioxaborolane ring, derived from pinacol (2,3-dimethyl-2,3-butanediol), confers stability via chelation. The four methyl groups shield the boron atom, reducing hydrolysis and oxidation rates compared to acyclic boronic esters. This structural feature is critical for handling and storing the compound under ambient conditions.

The synergy between these groups makes the compound a versatile intermediate in synthetic organic chemistry, particularly in reactions requiring controlled boron-mediated transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-7-10(8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOZOWGODLRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674421
Record name 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-06-2
Record name 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 1072945-06-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BNO₄
  • Molecular Weight : 263.10 g/mol
  • CAS Number : 1072945-06-2
  • Purity : Typically >98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity :
    • The compound has shown significant activity against a range of bacterial strains. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
    • In vitro studies indicate that it exhibits potent activity against drug-resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .
  • Boron Neutron Capture Therapy (BNCT) :
    • The compound is being explored for its role in BNCT, a targeted cancer therapy that exploits the unique properties of boron compounds to selectively destroy tumor cells upon neutron irradiation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
AntibacterialEffective against K. pneumoniae and A. baumannii; inhibits PBPs.
BNCTDemonstrated potential in targeting radioresistant tumors; requires high B-10 loading.
Catalytic ActivityExhibited high catalytic efficiency in synthetic reactions involving arylation.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides under palladium-catalyzed conditions. This method allows for the introduction of various substituents that can enhance its biological activity.

Scientific Research Applications

Borylation Reactions

TMNBD is utilized in borylation reactions, particularly at the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. This process is crucial for the synthesis of various boron-containing organic compounds which are key intermediates in organic synthesis.

Key Studies:

  • A study demonstrated the effectiveness of TMNBD in forming pinacol benzyl boronate through palladium-catalyzed borylation .
  • The compound has also been shown to facilitate hydroboration of alkenes and alkynes when paired with transition metal catalysts .

Coupling Reactions

TMNBD plays a significant role in coupling reactions with aryl iodides, where it forms aryl boronates under copper catalysis. This application is particularly relevant in the Suzuki-Miyaura cross-coupling reaction, which is widely used for constructing biaryl compounds.

Case Study:

  • Research highlighted the successful coupling of TMNBD with aryl iodides to produce aryl boronates at room temperature, showcasing its efficiency and versatility .

Polymer Chemistry

TMNBD is employed in the development of new polymeric materials due to its ability to introduce boron functionalities into polymer chains. These modifications can enhance properties such as thermal stability and mechanical strength.

Research Insights:

  • Studies indicate that polymers synthesized with boron-containing monomers exhibit improved fire resistance and mechanical properties compared to their non-boron counterparts.

Nanomaterials

The incorporation of TMNBD into nanomaterials has been explored for applications in electronics and photonics. Its unique electronic properties make it a candidate for developing advanced materials with tailored functionalities.

Proteomics Research

TMNBD has been recognized for its potential in proteomics research, particularly as a labeling agent for proteins. Its boronic acid moiety can selectively bind to diols present in glycoproteins, facilitating their detection and analysis.

Example Application:

  • In proteomic studies, TMNBD has been used as a probe to enrich glycoproteins from complex biological samples, thereby enhancing the sensitivity and specificity of mass spectrometry analyses .

Data Summary Table

Application AreaSpecific UseKey Findings/References
Synthetic ChemistryBorylation reactionsEffective for pinacol benzyl boronate formation
Coupling ReactionsAryl iodide couplingForms aryl boronates at room temperature
Material SciencePolymer developmentEnhances thermal stability
NanomaterialsElectronics and photonicsTailored electronic properties
Biological ResearchProteomics labelingEnriches glycoproteins for analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane and related dioxaborolane derivatives:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications References
This compound 4-methyl, 3-nitro C₁₃H₁₈BNO₄ Catalyst for cross-coupling reactions; used in material science and electrochemistry
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-methyl, 5-nitro C₁₃H₁₈BNO₄ Structural isomer of the target compound; similar mass but altered regiochemistry
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane 4-nitro (no methyl) C₁₂H₁₆BNO₄ Electron-deficient aromatic system; lower steric hindrance for catalytic applications
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-bromo C₁₃H₁₇BBrO₂ Bromine substituent enhances reactivity in cross-couplings; liquid at room temperature
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl (aliphatic chain) C₁₄H₂₁BO₂ High yield (93%) in synthesis; bulky substituent reduces steric accessibility
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 4-chloro, 3-boronate, hydroxymethyl C₁₃H₁₇BClO₃ Hydroxyl group enables hydrogen bonding; used in pharmaceutical intermediates

Key Findings:

Structural and Electronic Effects :

  • The nitro group in the target compound provides strong electron-withdrawing effects, enhancing its Lewis acidity and catalytic efficiency in cross-couplings compared to bromine or aliphatic derivatives .
  • The methyl group at the 4-position introduces steric hindrance, which can slow undesired side reactions but may reduce reactivity in sterically demanding substrates .

Synthetic Efficiency :

  • Aliphatic derivatives like 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane achieve higher yields (93%) due to reduced steric constraints during synthesis , whereas nitro-substituted derivatives require precise regiocontrol .

Applications: Bromine-substituted derivatives (e.g., 2-(4-bromophenyl)-dioxaborolane) are preferred for Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability . Hydroxymethyl-containing derivatives (e.g., [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol) are utilized in drug synthesis for their bifunctional reactivity .

Physical Properties :

  • The target compound’s crystalline solid state contrasts with liquid brominated analogs, affecting handling and storage requirements .

Research Implications and Contradictions

  • Regiochemical Sensitivity : The catalytic performance of nitro-substituted dioxaborolanes is highly dependent on substituent positions. For example, the 3-nitro isomer (target compound) may exhibit different electronic effects compared to the 5-nitro isomer .
  • Contradictory Reactivity Trends : While nitro groups generally enhance Lewis acidity, excessive steric bulk (e.g., 4-methyl in the target compound) may counteract this advantage in certain reactions .

Q & A

Q. What mechanistic insights explain its divergent reactivity in polar vs. nonpolar solvents?

  • Methodological Answer : Solvent polarity alters boronate Lewis acidity. In DMSO, the nitro group enhances B–O polarization, accelerating transmetalation. In toluene, steric effects dominate. Investigate via:
  • Variable-temperature NMR to track solvent-coordinated intermediates.
  • Hammett plots correlating σ⁺ values of substituents with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

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